molecular formula C10H12FN3O B1488468 (3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 1566850-25-6

(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone

Cat. No.: B1488468
CAS No.: 1566850-25-6
M. Wt: 209.22 g/mol
InChI Key: XIJYSJHJIDBGDC-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone: is a chemical compound with potential applications in various fields of science and industry. This compound features a pyrrolidine ring, an amino group, and a fluorinated pyridine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the reaction of 3-aminopyrrolidine with 5-fluoropyridine-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or tetrahydrofuran is common.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 3-aminopyrrolidin-1-yl(5-fluoropyridin-3-yl)nitromethane .

  • Reduction: The nitro group, if present, can be reduced to an amine, yielding 3-aminopyrrolidin-1-yl(5-fluoropyridin-3-yl)aminomethane .

  • Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Fluorinated derivatives with different substituents

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone: has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: The compound can be used as a probe to study biological systems, especially in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone: can be compared with other similar compounds, such as (3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone and 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of the pyrrolidine ring, amino group, and fluorinated pyridine ring, which contributes to its distinct chemical properties and biological activities.

Comparison with Similar Compounds

  • (3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone

  • 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

  • (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone

(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(5-fluoropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-8-3-7(4-13-5-8)10(15)14-2-1-9(12)6-14/h3-5,9H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJYSJHJIDBGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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